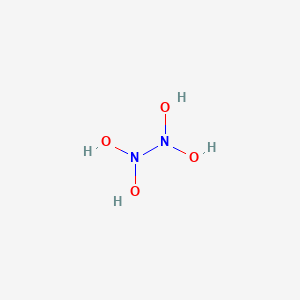
4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine is an organic compound that features a morpholine ring attached to a fluoro-substituted cyclohexadiene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluoro-4,4-dimethylcyclohexa-1,5-diene.
Reaction with Morpholine: The key step involves the reaction of 2-fluoro-4,4-dimethylcyclohexa-1,5-diene with morpholine under controlled conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted cyclohexadienones, while reduction can produce fluoro-substituted cyclohexanes.
Scientific Research Applications
4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: It may be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4,4-dimethylcyclohexa-1-yl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The fluoro group and morpholine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2,5-cyclohexadien-1-one: Shares the cyclohexadiene core but lacks the morpholine ring and fluoro substitution.
4,4-Dimethoxy-2,5-cyclohexadien-1-one: Similar structure with methoxy groups instead of the fluoro group and morpholine ring.
Uniqueness
4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine is unique due to the presence of both the fluoro group and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
113553-89-2 |
|---|---|
Molecular Formula |
C12H18FNO |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-(2-fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine |
InChI |
InChI=1S/C12H18FNO/c1-12(2)4-3-11(10(13)9-12)14-5-7-15-8-6-14/h3-4H,5-9H2,1-2H3 |
InChI Key |
DVUHUVNGGMOUGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C=C1)N2CCOCC2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)
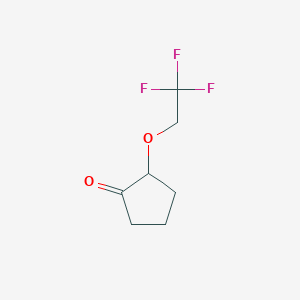

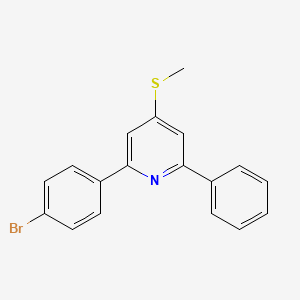
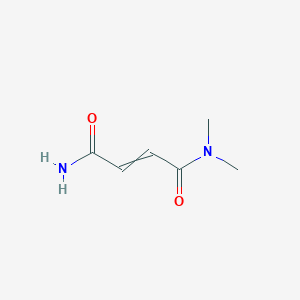
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
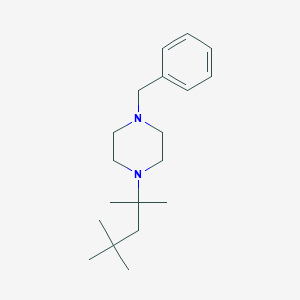
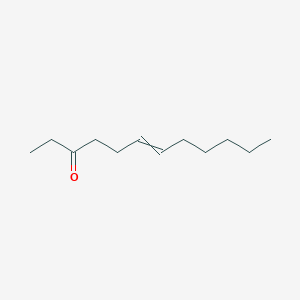
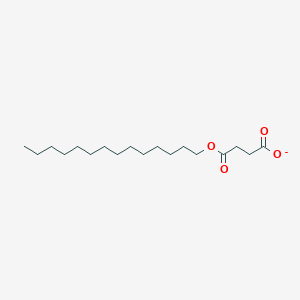
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)
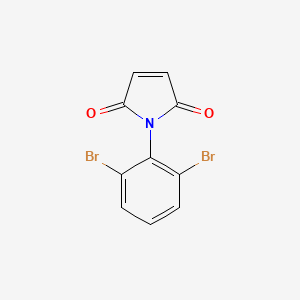

![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
